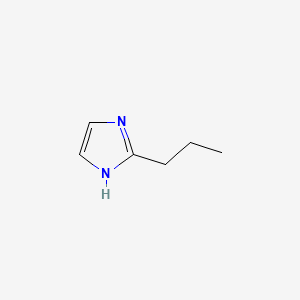

2-Propylimidazole

Description

Overview of Imidazole (B134444) Derivatives in Chemical Science

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. wikipedia.org This ring system is a crucial component of many important biological molecules, including the amino acid histidine and the hormone histamine. wikipedia.org In the realm of chemical science, imidazole derivatives are a significant class of compounds due to their wide range of pharmacological activities and versatile applications. ajrconline.orgjvwu.ac.injchemrev.com The unique electronic properties and the ability to engage in hydrogen bonding, conferred by the two nitrogen atoms, allow imidazole-containing molecules to interact with a variety of biological targets. ajrconline.orgnih.gov

The therapeutic relevance of imidazole derivatives is extensive, with applications as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral agents. ajrconline.orgjchemrev.com The structural versatility of the imidazole core allows for the synthesis of a vast number of derivatives with tailored biological activities and optimized drug-like properties. ajrconline.org Beyond medicinal chemistry, imidazole and its derivatives are utilized as curing agents for epoxy resins, raw materials for ionic liquids, and as ligands in coordination chemistry. researchgate.netmade-in-china.com Their ability to improve the pharmacokinetic characteristics of lead molecules, such as solubility and bioavailability, makes them a valuable scaffold in drug discovery. humanjournals.com

Significance of the 2-Propyl Substituent in Imidazole Chemistry

The propyl group at the 2-position imparts a degree of hydrophobicity to the 2-propylimidazole molecule. bdmaee.net This increased lipophilicity can influence its solubility and how it interacts with other molecules, which is a key consideration in both organic synthesis and biological systems. ontosight.aiontosight.ai For instance, this hydrophobicity contributes to its good selectivity in organic synthesis and separation processes. bdmaee.net In the context of materials science, the propyl group can have a plasticizing effect, increasing the flexibility and impact resistance of polymers it is incorporated into, such as waterborne epoxy coatings. bdmaee.net The addition of alkyl groups can also influence the density and viscosity of the imidazole compound. mdpi.com

Research Trajectory and Current State of this compound Studies

Historically, the synthesis of 2-substituted imidazoles has been a subject of interest, with methods like the Debus-Radziszewski imidazole synthesis providing a general route. wikipedia.org The synthesis of this compound specifically has been addressed to overcome challenges related to the immiscibility of reactants, with methods developed to avoid the use of phase-transfer catalysts that can introduce impurities. google.com

Current research on this compound is diverse and highlights its growing importance in various fields. It is being actively investigated as a "green solvent" due to its favorable physical properties, such as a low melting point, moderate boiling point, and high flash point, which make it suitable and relatively safe for use at room temperature. bdmaee.net Its thermal stability and resistance to decomposition at high temperatures have led to its application in high-temperature reaction systems. bdmaee.net

In materials science, this compound is recognized for its role as a reactive diluent and catalyst in waterborne epoxy formulations, where it helps to reduce viscosity and accelerate curing. bdmaee.net It is also employed as a curing agent and modifier in high-performance structural epoxy adhesives, enhancing adhesive strength and thermal stability. bdmaee.net Furthermore, it finds application in the production of polyurethane foams, where it can improve cell structure and mechanical properties. allhdi.com

In the pharmaceutical industry, this compound is a key intermediate in the synthesis of Olmesartan (B1677269), an antihypertensive drug. google.com More recently, research has explored its use in nanotechnology, specifically in the modification of nanoceria to create nanozymes with enhanced oxidase activity for applications like biosensing. rsc.org This expanding scope of research indicates a promising future for this compound in both academic and industrial settings. bdmaee.net

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H10N2 | fishersci.ca, nih.gov |

| Molecular Weight | 110.16 g/mol | fishersci.ca, nih.gov |

| IUPAC Name | 2-propyl-1H-imidazole | fishersci.ca, nih.gov |

| Melting Point | 56-62°C | aksci.com |

| Boiling Point | 152-154°C | aksci.com |

| Physical Form | Crystalline Powder / Solid | fishersci.ca, aksci.com |

Applications of this compound in Polyurethane Foam Production

| Application | Benefit of this compound | Source |

| Flexible Foams | Improves cell structure and mechanical properties | allhdi.com |

| Rigid Foams | Contributes to dimensional stability and thermal insulation | allhdi.com |

| Integral Skin Foams | Helps control skin formation and cell structure | allhdi.com |

| Spray Foams | Contributes to adhesion and dimensional stability | allhdi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-propyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-2-3-6-7-4-5-8-6/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBBSFGKFMQPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068606 | |

| Record name | 1H-Imidazole, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50995-95-4 | |

| Record name | 2-Propylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50995-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NRP6BO2R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Propylimidazole and Its Derivatives

Classical Approaches to Imidazole (B134444) Ring Synthesis

Traditional methods for constructing the imidazole core have been foundational in heterocyclic chemistry, providing versatile, albeit sometimes challenging, routes to compounds like 2-propylimidazole.

Debus-Radziszewski Imidazole Synthesis using Butyraldehyde (B50154) and Glyoxal (B1671930)

The Debus-Radziszewski synthesis is a classic multi-component reaction for creating imidazole rings. wikipedia.org This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. cyclohexylamine.netajrconline.org In the specific synthesis of this compound, the reactants are glyoxal (the 1,2-dicarbonyl component), butyraldehyde (also known as butanal), and ammonia. bdmaee.netcyclohexylamine.netcyclohexylamine.netnewtopchem.com The general reaction is as follows:

Glyoxal + Butyraldehyde + Ammonia → this compound + Byproducts bdmaee.netcyclohexylamine.netcyclohexylamine.netnewtopchem.comallhdi.com

The reaction proceeds through the formation of a diimine from the condensation of glyoxal and ammonia, which then condenses with butyraldehyde to form the imidazole ring. wikipedia.org While conceptually straightforward, this method is often hampered by low yields, poor selectivity, and the generation of complex mixtures of products. bdmaee.netcyclohexylamine.net

Adaptations for this compound Formation

To overcome the limitations of the classical Debus-Radziszewski synthesis for this compound, careful optimization of reaction parameters is crucial. bdmaee.netcyclohexylamine.net Key factors that require control include temperature, pH, and the molar ratios of the reactants. bdmaee.netcyclohexylamine.net

A significant challenge in synthesizing this compound via this method is the heterogeneous nature of the reaction mixture, as the organic phase (butyraldehyde) is immiscible with the aqueous phase (ammonia and glyoxal solution). google.com This immiscibility hinders the reaction. While a phase-transfer catalyst could increase the reaction rate, it would also introduce new impurities into the system, complicating the separation process. google.com An alternative approach involves using a specialized heterogeneous synthesis device that increases the contact area between the aqueous and organic phases. This adaptation enhances the chemical reaction speed, allowing the synthesis to proceed smoothly without the need for a phase-transfer catalyst and simplifying subsequent purification. google.com

Advanced and Green Synthetic Routes

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign processes. These principles have been applied to the synthesis of this compound and its derivatives, leading to innovative and sustainable methodologies.

Sustainable and Environmentally Friendly Approaches

Green chemistry principles are increasingly being integrated into imidazole synthesis. made-in-china.com Microwave-assisted synthesis has emerged as a popular green technique, offering significantly reduced reaction times and improved yields for imidazole-forming reactions like the Debus-Radziszewski synthesis. ajrconline.orgijprajournal.com

Another environmentally friendly approach involves the use of hydrogen peroxide as an oxidizing agent. The synthesis of N-alkylimidazole-2-carboxylic acids, for instance, can be achieved by the oxidation of N-alkylimidazole-2-carboxaldehydes with 30% hydrogen peroxide in water at room temperature. ajol.info This method is considered "green" because its only byproduct is water. ajol.info Furthermore, this compound itself is a component of novel "green" solvents, which are valued for their safety and environmental friendliness in applications like the desulfurization and denitrification of oil products. made-in-china.com

Biocatalytic and Metal-Catalyzed Methods

Metal-catalyzed reactions offer powerful tools for constructing the imidazole ring. allhdi.com Metal-catalyzed cyclization is a notable method for forming imidazoles from α-aminonitriles or other nitrogen-containing precursors. ajrconline.org Transition metals are often employed to facilitate the cyclization of unsaturated precursors to yield the imidazole ring. allhdi.com

A specific example involves the synthesis of a nanozyme where copper ions are doped onto nanoceria and modified with this compound (CeO₂@Cu-PrIm) through a sonochemical process. rsc.orgresearchgate.net This demonstrates the integration of this compound into metal-catalyzed structures with specific functional properties, such as oxidase-like activity. rsc.orgresearchgate.net The synthesis involved dissolving CuCl₂·2H₂O and this compound in a methanol (B129727) and deionized water mixture, showcasing a practical application of metal and imidazole chemistry. rsc.org

Control of Process-Related Impurities in Synthesis

The purity of active pharmaceutical ingredients (APIs) is critical, making the control of process-related impurities a major focus in synthetic chemistry. nih.gov During the synthesis of key intermediates for the anti-hypertensive drug Olmesartan (B1677269) Medoxomil, which is derived from this compound, several impurities have been identified. ajrconline.orggoogle.com

In the preparation of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, a key intermediate, numerous process-related impurities can form. ajrconline.orgajrconline.org These include byproducts from side reactions or unreacted starting materials. For instance, the Grignard reaction used to produce this intermediate can also lead to a hydroxyl methylated impurity and a hydroxyl eliminated impurity. google.com

A study identified eleven distinct impurities, including ethyl carbinol imidazole, methoxy (B1213986) imidazole, and olefinic imidazole. ajrconline.org The formation of such impurities is a significant issue, as they can be carried through subsequent reaction steps, contaminating the final API. nih.govgoogle.com Strategies to control these impurities involve optimizing reaction conditions, such as evaluating different mole ratios of reagents and solvent ratios, to minimize the formation of byproducts and ensure the desired purity of the intermediate. nih.gov For example, limiting the amount of unreacted starting material at the end of a reaction can effectively control the levels of certain impurities. nih.gov

Data Tables

Table 1: Impurities Identified in the Synthesis of a this compound Derivative

| Impurity Name | Type | Reference |

| Ethyl carbinol imidazole | Process-Related | ajrconline.org |

| Methoxy imidazole | Process-Related | ajrconline.org |

| Olefinic imidazole | Process-Related | ajrconline.org |

| 4-Acetyl imidazole | Process-Related | ajrconline.org |

| Diacetyl imidazole | Process-Related | ajrconline.org |

| 5-Acetyl imidazole | Process-Related | ajrconline.org |

| Diethyl ester imidazole | Process-Related | ajrconline.org |

| Acetate (B1210297) imidazole Impurity | Process-Related | ajrconline.org |

| Propionate imidazole Impurity | Process-Related | ajrconline.org |

| Isobutyrate Imidazole Impurity | Process-Related | ajrconline.org |

| Butyl Imidazole Impurity | Process-Related | ajrconline.org |

| Hydroxyl methylated product | Side-Reaction Product | google.com |

| Hydroxyl eliminated product | Side-Reaction Product | google.com |

Table 2: Synthetic Methodologies for this compound

| Methodology | Reactants/Catalysts | Key Features | Reference |

| Debus-Radziszewski Synthesis | Glyoxal, Butyraldehyde, Ammonia | Classical multi-component reaction; often has low yield and selectivity. | bdmaee.netcyclohexylamine.netwikipedia.org |

| Heterogeneous Synthesis Adaptation | Glyoxal, Butyraldehyde, Ammonia | Improves reaction speed by increasing phase contact area, avoids impurity-introducing catalysts. | google.com |

| Microwave-Assisted Synthesis | Varies (e.g., Debus-Radziszewski reactants) | Green chemistry approach; rapid reaction times and higher yields. | ajrconline.orgijprajournal.com |

| Metal-Catalyzed Cyclization | Transition metals, nitrogen-containing precursors | Efficient formation of the imidazole ring. | ajrconline.orgallhdi.com |

| Nanozyme Formation | Copper ions (CuCl₂·2H₂O), this compound, Nanoceria | Sonochemical synthesis of a functional metal-organic material. | rsc.orgresearchgate.net |

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for developing compounds with specific therapeutic properties. The following subsections detail the synthesis of key derivatives.

2-Propyl-1H-imidazole-4,5-dicarboxylic acid is a significant building block, notably used in the synthesis of pharmaceuticals like the antihypertensive drug Olmesartan. Several methods have been developed for its synthesis, each with distinct starting materials and reaction conditions.

One common approach involves the oxidation of a suitable this compound precursor. For instance, a mixture of 2-propyl-4-tolimidazole and 2-propyl-5-tolimidazole can be oxidized using hydrogen peroxide in a strong acidic medium like 98% sulfuric acid. google.com The reaction is typically conducted at elevated temperatures (e.g., 120°C) for several hours to yield the dicarboxylic acid. google.com An alternative oxidation method starts with propylamine (B44156) and glyoxylic acid, which react to form a 2-propyl-4,5-dihydroxyimidazole intermediate. This intermediate is then oxidized with potassium permanganate (B83412) to produce the final dicarboxylic acid. nbinno.com

Another established route begins with diaminomaleonitrile (B72808) and an orthoformic acid ester of butyric acid (e.g., triethyl orthobutyrate). This reaction forms 2-propyl-4,5-dicyanoimidazole, which is subsequently hydrolyzed using a strong acid like hydrochloric acid (HCl) to yield 2-propyl-1H-imidazole-4,5-dicarboxylic acid. google.com While effective, this method utilizes expensive and toxic starting materials, such as diaminomaleonitrile, which can limit its large-scale industrial application. google.com

The corresponding esters, particularly diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, are also valuable intermediates. biosynth.comtandfonline.comresearchgate.net A method for synthesizing this ester involves the reaction of α-chlorooxaloacetic acid diethyl ester with butanimidamide (B92998) in the presence of an organic base. google.com This process provides a direct route to the diethyl ester, which is a key precursor for further functionalization. google.comajrconline.org

Table 1: Comparison of Synthetic Methods for 2-Propyl-1H-imidazole-4,5-dicarboxylic Acid

| Starting Material(s) | Key Reagents/Conditions | Product | Advantages/Disadvantages |

| 2-Propyl-tolimidazole isomers | Hydrogen peroxide, Sulfuric acid, 120°C | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | Direct oxidation, avoids toxic reagents. google.com |

| Propylamine, Glyoxylic acid | Potassium permanganate (oxidant) | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | Step-wise synthesis via a dihydroxy intermediate. nbinno.com |

| Diaminomaleonitrile, Triethyl orthobutyrate | HCl (hydrolysis) | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | Utilizes expensive and toxic starting materials. google.com |

| α-Chlorooxaloacetic acid diethyl ester, Butanimidamide | Organic base | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | Direct route to the diethyl ester. google.com |

The synthesis of 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic acid is a multi-step process that builds upon the dicyanoimidazole intermediate. ajrconline.org The synthesis is a key part of preparing intermediates for angiotensin II receptor antagonists. chemicalbook.com

The process begins with 2-propyl-4,5-dicyanoimidazole. ajrconline.org This starting material is treated with a Grignard reagent, specifically ethylmagnesium bromide (EtMgBr), in a solvent like tetrahydrofuran (B95107) (THF) at a controlled temperature of 10-15°C. This reaction selectively converts one of the nitrile groups into an acetyl group, yielding 4-acetyl-2-propylimidazole-5-carbonitrile with a reported yield of 81%. ajrconline.org

The subsequent step involves the hydrolysis of the remaining nitrile group to a carboxylic acid. The 4-acetyl-2-propylimidazole-5-carbonitrile is refluxed in 6N hydrochloric acid for approximately 8 hours. After removing the solvent, the resulting residue, which is the desired 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid, is obtained. ajrconline.orgchemicalbook.com For further use, this acid is often converted directly to its ethyl ester by dissolving it in ethanol (B145695) and bubbling HCl gas through the solution. ajrconline.org

Table 2: Synthesis Steps for 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic Acid

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Propyl-4,5-dicyanoimidazole | 1M EtMgBr in THF, 10-15°C, 0.5 h | 4-Acetyl-2-propylimidazole-5-carbonitrile |

| 2 | 4-Acetyl-2-propylimidazole-5-carbonitrile | 6N HCl, Reflux, 8 h | 4-Acetyl-2-propyl-1H-imidazole-5-carboxylic Acid |

The this compound scaffold is frequently derivatized to enhance its biological activity and tailor it for specific molecular targets. These modifications are central to the development of potent therapeutic agents.

A prominent example is the synthesis of Olmesartan medoxomil, where the intermediate ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate is crucial. ajrconline.org This derivative is produced from diethyl 2-propyl-imidazole-4,5-dicarboxylate via a Grignard reaction with a methylmagnesium halide (CH₃MgX). google.com The introduction of the 4-(1-hydroxy-1-methylethyl) group is a key modification that contributes to the compound's potent and long-lasting antagonistic activity at the angiotensin II receptor. ajrconline.org

Another strategy for enhancing biological efficacy is N-alkylation. Studies have shown that adding alkyl chains of varying lengths to the imidazole nitrogen can significantly impact antimicrobial and anti-biofilm properties. nih.gov For instance, derivatives with longer alkyl chains, such as octylimidazole, have demonstrated improved inhibition of virulence factors and biofilm formation in pathogens like Pseudomonas aeruginosa. nih.gov

Further modifications include halogenation and the introduction of larger aromatic systems. Bromination at position C5 of the imidazole ring can alter the compound's electronic density and acidity (pKa), which can influence its interaction with biological targets. The addition of a biphenyl (B1667301) moiety is a known strategy for creating potent angiotensin II receptor antagonists, enhancing lipophilicity and promoting interactions within hydrophobic enzyme pockets. These examples underscore the versatility of the this compound core in drug design through targeted derivatization.

Coordination Chemistry of 2 Propylimidazole

Ligand Properties of 2-Propylimidazole

Nucleophilicity of Nitrogen Atoms

The imidazole (B134444) ring of this compound possesses two nitrogen atoms, which are fundamental to its role as a ligand in coordination chemistry. One nitrogen atom is of a pyrrole-type, bonded to a hydrogen atom, while the other is a pyridine-type, possessing a lone pair of electrons readily available for coordination with metal ions. The nucleophilicity of these nitrogen atoms allows this compound to function as a Lewis base, donating its electron pair to form coordinate bonds. allhdi.comajol.info

The basicity of the ligand, often quantified by its pKa value, is a key indicator of its nucleophilic strength. This compound is considered a relatively weak base, with a pKa value of approximately 7.0. allhdi.combdmaee.netallhdi.com This value reflects the availability of the lone pair on the sp2-hybridized nitrogen atom for protonation or coordination to a metal center. The electron-donating nature of the propyl group at the 2-position can slightly increase the electron density within the imidazole ring through an inductive effect, thereby influencing the basicity and, consequently, the nucleophilicity of the coordinating nitrogen atom. vulcanchem.com Studies comparing series of alkylimidazoles have shown that basicity tends to increase with the length of the alkyl chain, which can affect the stability of the resulting metal complexes. researchgate.net

Steric Influence of the Propyl Group

The propyl group at the 2-position of the imidazole ring exerts a significant steric influence on the ligand's coordination behavior. This alkyl substituent creates steric bulk around the primary coordinating nitrogen atom (N-3), which can hinder the approach of metal ions and affect the geometry of the resulting complex. allhdi.comencyclopedia.pubresearchgate.net This steric hindrance is a critical factor in determining the stability and structure of metal complexes. encyclopedia.pub

Compared to less bulky substituents like methyl or ethyl groups, the propyl group presents a greater obstacle to complexation. encyclopedia.pub This steric effect is particularly pronounced in the formation of complexes with metal ions that have a strong preference for specific coordination geometries, such as the rigid octahedral geometry favored by Ni(II). encyclopedia.pub The difficulty in accommodating multiple bulky ligands around a metal center can lead to the formation of complexes with lower coordination numbers or distorted geometries. For instance, while Cu(II) ions can exhibit distorted geometries due to the Jahn-Teller effect, the formation of octahedral complexes with Ni(II), Co(II), and Zn(II) becomes progressively more difficult as the size of the alkyl group at the 2-position increases. encyclopedia.pub This steric hindrance can also be leveraged to achieve selectivity in metal separation processes, as it affects the complexation efficiency for different metal ions. encyclopedia.pubresearchgate.net

Formation and Characterization of Metal Complexes

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes involving this compound typically follows straightforward methods where the ligand is reacted with a corresponding metal salt in a suitable solvent. ajol.infojocpr.com Common techniques include conventional solution-based synthesis and hydro(solvo)thermal methods. tandfonline.comresearchgate.net

In a typical solution-based synthesis, an ethanolic solution of a transition metal salt, such as manganese(II) chloride, cobalt(II) chloride, nickel(II) chloride, or copper(II) chloride, is mixed with a stoichiometric amount of this compound, also dissolved in ethanol (B145695). ajol.info The reaction mixture is often heated under reflux for a period ranging from one to several hours to ensure the completion of the reaction. ajol.info The resulting metal complexes often precipitate from the solution upon cooling and can be collected by filtration, washed with the solvent, and dried. jocpr.com

Hydrothermal or solvothermal synthesis is another powerful technique used for creating crystalline coordination polymers. tandfonline.comresearchgate.net This method involves reacting the metal salt and the ligand in a sealed vessel at elevated temperatures and pressures. This approach can yield single crystals suitable for X-ray diffraction analysis, providing detailed structural information. tandfonline.comresearchgate.net For instance, complexes of Cd(II), Ni(II), Co(II), and Mn(II) with a derivative of this compound have been successfully synthesized using this method. tandfonline.com The choice of solvent and reaction conditions, such as temperature and reactant ratios, can significantly influence the final product's structure and dimensionality. researchgate.netresearchgate.net

Coordination Modes with Various Metal Ions (e.g., Cd(II), Ni(II), Co(II), Mn(II), Cu(II), Ag(I), Zn(II), Sr(II), Pb(II))

Cd(II): Cadmium(II) forms various complexes with dimensionalities ranging from mononuclear to 3D frameworks, influenced by the anions present. For example, with the ligand 1-(benzotriazole-1-methyl)-2-propylimidazole (bpmi), Cd(II) forms a mononuclear complex, Cd(bpmi)₂Cl₂, with a distorted tetrahedral geometry. rsc.orgresearchgate.net It can also form 1D, 2D, and 3D coordination polymers with anions like nitrate (B79036), chloride, thiocyanate (B1210189), and azide (B81097) acting as bridges. rsc.org

Ni(II), Co(II), Mn(II): These ions often form isostructural complexes. With 2-propyl-1H-imidazole-4,5-dicarboxylic acid (H₃PIDC), Ni(II), Co(II), and Mn(II) form neutral coordination molecules with a cis-octahedral geometry. tandfonline.comtandfonline.com In these complexes, the metal ion is coordinated to two dicarboxylate ligands and two water molecules. tandfonline.com The steric hindrance of the propyl group can make the formation of 6-coordinate octahedral complexes more difficult for Ni(II) compared to Co(II) or Zn(II). encyclopedia.pub

Cu(II): Copper(II) complexes are known for their structural plasticity. Cu(II) can form mononuclear complexes or coordination polymers of varying dimensionality. researchgate.netosti.gov For example, with the bpmi ligand, Cu(II) can form a mononuclear complex [Cu(bpmi)₂(Ac)₂] or a 1D chain [Cu(bpmi)(N₃)₂], depending on the anion. osti.gov The coordination geometry around Cu(II) is often distorted octahedral or square pyramidal due to the Jahn-Teller effect. encyclopedia.pub

Ag(I): Silver(I) has been shown to form a 2D coordination polymer with the bpmi ligand and nitrate anions, with the formula [Ag(bpmi)(NO₃)]. osti.gov

Zn(II): Zinc(II) can form tetrahedral complexes, which are sterically less demanding than octahedral ones. encyclopedia.pub This allows it to form complexes with bulky 2-alkylimidazoles more readily than Ni(II). encyclopedia.pub

Sr(II) and Pb(II): While less common, complexes with larger ions like Sr(II) and Pb(II) have also been explored, particularly with multifunctional ligands derived from this compound. The larger ionic radii of these metals can accommodate different coordination numbers and geometries. researchgate.net The steric bulk of the propyl group can increase selectivity for larger metal ions like Pb(II).

Table 1: Examples of Metal Complexes with this compound Derivatives

| Metal Ion | Ligand* | Anion | Formula | Coordination Geometry | Dimensionality | Reference |

| Cd(II) | bpmi | Cl⁻ | Cd(bpmi)₂Cl₂ | Distorted Tetrahedral | 0D (Mononuclear) | rsc.org |

| Cd(II) | bpmi | N₃⁻ | [Cd(bpmi)(N₃)₂]ₙ | - | 3D | rsc.org |

| Ni(II) | H₃PIDC | - | [Ni(H₂PIDC)₂(H₂O)₂] | cis-Octahedral | 0D (Mononuclear) | tandfonline.com |

| Co(II) | H₃PIDC | - | [Co(H₂PIDC)₂(H₂O)₂] | cis-Octahedral | 0D (Mononuclear) | tandfonline.com |

| Mn(II) | H₃PIDC | - | [Mn(H₂PIDC)₂(H₂O)₂] | cis-Octahedral | 0D (Mononuclear) | tandfonline.comtandfonline.com |

| Cu(II) | bpmi | Ac⁻ | [Cu(bpmi)₂(Ac)₂] | - | 0D (Mononuclear) | researchgate.netosti.gov |

| Ag(I) | bpmi | NO₃⁻ | [Ag(bpmi)(NO₃)]ₙ | - | 2D | researchgate.netosti.gov |

| Note: bpmi = 1-(benzotriazole-1-methyl)-2-propylimidazole; H₃PIDC = 2-propyl-1H-imidazole-4,5-dicarboxylic acid. |

Impact of Inorganic Anions on Complex Assembly

Inorganic anions play a crucial and directive role in the self-assembly of coordination complexes, often acting as more than simple charge-balancing ions. rsc.org They can function as terminal ligands, bridging ligands, or templates, profoundly influencing the final dimensionality and topology of the resulting metal-organic framework. researchgate.netrsc.orgosti.gov

The interaction between the metal ion, the organic ligand (like this compound derivatives), and the inorganic anion can be rationalized by the Hard and Soft Acids and Bases (HSAB) principle. osti.govscience.gov Hard acids (like Cu(II)) prefer to coordinate with hard bases (like acetate (B1210297), Ac⁻), while softer acids (like Ag(I)) have a greater affinity for softer bases. This principle helps explain the structural variations observed when different anions are introduced into a system. osti.gov

A systematic study using the ligand 1-(benzotriazole-1-methyl)-2-propylimidazole (bpmi) with Cu(II) and Cd(II) salts containing different anions (Cl⁻, NO₃⁻, N₃⁻, SCN⁻, Ac⁻) demonstrated this effect clearly. rsc.orgosti.gov

Mononuclear (0D): The acetate anion (Ac⁻), acting as a terminal ligand, resulted in a discrete, mononuclear Cu(II) complex. osti.gov Similarly, chloride anions led to a mononuclear Cd(II) complex. rsc.org

One-Dimensional (1D): Nitrate (NO₃⁻) anions led to a 1D chain structure for a Cu(II) complex, while azide (N₃⁻) anions bridged Cu(II) ions to form a different 1D polymer. osti.gov

Two-Dimensional (2D) and Three-Dimensional (3D): With the same ligand, Ag(I) and nitrate formed a 2D network. osti.gov For Cd(II), anions like thiocyanate (SCN⁻) and azide (N₃⁻) acted as bridging units to construct 2D and 3D frameworks, respectively. rsc.org

This anion-dependent assembly highlights how the size, shape, and coordinating ability of the inorganic anion are critical parameters that can be fine-tuned to control the synthesis of coordination polymers with desired structural features. rsc.orgscience.gov

Supramolecular Interactions in this compound Coordination Compounds

The assembly of individual coordination units into extended, stable, higher-dimensional structures is governed by a variety of non-covalent intermolecular forces. In coordination compounds derived from this compound and its functionalized analogues, the interplay between the imidazole ring, its substituents, and any co-ligands or solvent molecules present creates a rich tapestry of supramolecular interactions. These forces are crucial for the stabilization of the resulting crystal structures. acs.org

Hydrogen Bonding and π-π Stacking

Hydrogen bonds and π-π stacking are pivotal in the construction of supramolecular architectures in coordination compounds containing the this compound moiety. The imidazole ring itself is an excellent participant in these interactions, possessing both a hydrogen bond donor (the N-H group) and acceptor sites (the sp²-hybridized nitrogen atom). researchgate.netnsf.gov This dual capability allows for the formation of robust networks.

In several documented coordination compounds, particularly those involving metal ions like cadmium(II), manganese(II), and cobalt(II) with 2-propyl-4,5-imidazoledicarboxylate (a derivative of this compound), extensive hydrogen bonding is a dominant feature. acs.orgtandfonline.com These interactions commonly involve the imidazole nitrogen atoms, coordinated water molecules, lattice water molecules, and carboxylate groups, leading to the formation of complex three-dimensional networks. tandfonline.comnih.gov For instance, in zinc(II) halide complexes with substituted imidazoles, molecules are interconnected by N-H···X (where X is a halide) hydrogen bonds into chains or 3D structures. nih.gov Similarly, in certain copper(II) methacrylate (B99206) complexes with 2-alkylimidazoles, supramolecular chains are established through hydrogen bonds between the uncoordinated imidazole nitrogen and oxygen atoms from the carboxylate ligands. mdpi.com

Table 1: Examples of Supramolecular Interactions in Imidazole-Based Coordination Compounds

| Compound/System | Metal Ion | Key Ligand(s) | Observed Interactions | Reference |

| [Mn(H2pimdc)2(H2O)2]·4H2O | Mn(II) | 2-propyl-4,5-imidazoledicarboxylate | Extensive hydrogen bonds, π-π interaction | tandfonline.com |

| [Co(H2pimdc)2(H2O)2]·3H2O | Co(II) | 2-propyl-4,5-imidazoledicarboxylate | Extensive hydrogen bonds, π-π interaction | tandfonline.com |

| Cadmium(II) Complexes | Cd(II) | 2-propyl-4,5-imidazoledicarboxylate | Hydrogen bond, π-π stacking, Hydrophobic interactions | acs.org |

| Zinc(II) Halide Complexes | Zn(II) | Imidazole, 2-Methylimidazole | N-H···X hydrogen bonds, weak π-π interactions | nih.gov |

| Copper(II) Methacrylate Complexes | Cu(II) | 2-Methylimidazole, 2-Ethylimidazole | Hydrogen bonds forming supramolecular chains | mdpi.com |

Hydrophobic Interactions of Propyl Groups

The propyl group at the 2-position of the imidazole ring introduces a significant nonpolar, or hydrophobic, character to the ligand. bdmaee.net This feature plays a crucial role in the solid-state packing of its coordination compounds, primarily through hydrophobic interactions. These interactions arise from the tendency of nonpolar groups to aggregate in aqueous or polar environments to minimize their contact with polar molecules.

The influence of the propyl group's hydrophobicity extends beyond solid-state structures. Studies using native mass spectrometry have shown that this compound can improve the gas-phase stability of protein complexes. nih.gov This stabilizing effect is attributed, in part, to the interactions of the hydrophobic propyl substituent, suggesting that these nonpolar interactions are a defining characteristic of the ligand that influences molecular assembly and stability in various environments. nih.gov

Catalytic Applications of 2 Propylimidazole

Role as a Catalyst in Organic Transformations

The application of 2-propylimidazole as a catalyst has been explored in several fundamental organic reactions, demonstrating its potential as a sustainable and effective catalytic agent. bdmaee.netcyclohexylamine.netohans.com Its performance has been investigated in reactions such as transesterification, Michael additions, and Knoevenagel condensations. bdmaee.netcyclohexylamine.netcyclohexylamine.netohans.com

Transesterification is a crucial process in organic synthesis, and various catalysts, including imidazole-based compounds, have been explored for this transformation. google.comrsc.org this compound has been identified as a catalyst for transesterification reactions. bdmaee.netcyclohexylamine.netohans.com For instance, the transesterification of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate can be achieved in ethanol (B145695). google.com This specific reaction is a key step in the synthesis of olmesartan (B1677269) medoxomil, a significant pharmaceutical compound. google.com While various acidic and basic catalysts can be used for transesterification, the use of organocatalysts like this compound aligns with the development of greener chemical processes. google.comrsc.org Highly active and practical catalysts for transesterification have been developed using bis(imidazole)/zinc complexes, highlighting the role of the imidazole (B134444) moiety in these reactions. rsc.org

Table 1: Examples of Imidazole-based Catalysis in Transesterification

| Catalyst System | Reactants | Product Application | Ref. |

| This compound | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, Ethanol | Intermediate for olmesartan medoxomil | google.com |

| Bis(imidazole)/zinc complexes | Methyl acrylate (B77674) derivatives, Unprotected-amino alcohols | Valuable monomers | rsc.org |

The aza-Michael addition is a fundamental carbon-nitrogen bond-forming reaction used to synthesize β-amino carbonyl compounds, which are valuable intermediates in medicinal chemistry. organic-chemistry.orgbenthamopenarchives.com Imidazole and its derivatives are effective catalysts for this reaction. organic-chemistry.orgbenthamopenarchives.com The reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. benthamopenarchives.commasterorganicchemistry.com Studies have shown that N-methylimidazole, a closely related compound to this compound, is a highly efficient catalyst for the aza-Michael addition of N-heterocycles to α,β-unsaturated compounds, outperforming other bases like pyridine (B92270) and triethylamine. organic-chemistry.org This suggests the utility of the imidazole core in facilitating this transformation. The reaction can often be performed under solvent-free conditions, enhancing its environmental friendliness. semanticscholar.org The general mechanism involves the addition of the enolate to the electrophilic alkene, followed by protonation. masterorganicchemistry.com

Table 2: Catalytic Performance in Aza-Michael Additions

| Catalyst | Reactants | Conditions | Yield | Ref. |

| N-Methylimidazole (0.05 equiv) | Imidazole, Methyl Acrylate | DMSO, 70°C | High | organic-chemistry.org |

| Imidazolium chloride (0.3 equiv) | Aniline, N,N-dimethyl acrylamide | 110°C, solvent-free | 69% | mdpi.com |

| None | Imidazole, Acrylonitrile | 80°C, solvent-free | >97% (quantitative) | semanticscholar.org |

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction between an active hydrogen compound and a carbonyl group, typically catalyzed by a weak base. wikipedia.org The product is often an α,β-unsaturated ketone. wikipedia.org this compound has been investigated as a catalyst for this reaction. bdmaee.netcyclohexylamine.netohans.com The reaction mechanism starts with the deprotonation of the active methylene (B1212753) group by the base to form a resonance-stabilized enolate. ajrconline.org This enolate then attacks the carbonyl compound, leading to a condensation product after dehydration. wikipedia.orgajrconline.org The use of functionalized ionic liquids with an imidazolide (B1226674) anion has shown high catalytic activity in aqueous Knoevenagel condensations, highlighting the effectiveness of the imidazole structure in this context. researchgate.netrsc.org

Table 3: Knoevenagel Condensation Catalyzed by Imidazole-based Systems

| Catalyst | Substrates | Key Features | Ref. |

| This compound | Aldehydes/Ketones, Active Methylene Compounds | Investigated for catalytic activity. | bdmaee.netcyclohexylamine.net |

| Polymeric 1-[(4-ethenylphenyl)methyl]-3-propylimidazolium imidazolide | Aromatic aldehydes, Active methylene compounds | High catalytic activity in aqueous media; recyclable. | researchgate.netrsc.org |

| Piperidine | 2-Methoxybenzaldehyde, Thiobarbituric acid | Classic example of amine catalysis in Knoevenagel condensation. | wikipedia.org |

This compound and its derivatives can act as ligands in transition metal complexes, which in turn serve as catalysts for oxidation reactions. bdmaee.net A notable example is a nanozyme synthesized by modifying nanoceria (CeO₂) with copper doping and this compound (CeO₂@Cu-PrIm). researchgate.net This complex exhibits robust oxidase-like activity. researchgate.net The modification with this compound, along with copper doping, enhances the catalytic activity of the nanoceria. researchgate.net This enhancement is attributed to the creation of oxygen vacancies and an alteration of the electronic state of cerium, which improves the material's affinity for oxygen. researchgate.net Such complexes are effective in catalyzing the oxidation of substrates like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB). researchgate.net Similarly, other imidazole-functionalized polyoxometalates have been shown to effectively catalyze the aerobic oxidation of 5-hydroxymethylfurfural (B1680220) to 2,5-diformylfuran, an important biomass valorization pathway. acs.org

Table 4: this compound in Oxidation Catalysis

| Catalyst | Reaction Type | Substrate | Key Finding | Ref. |

| CeO₂@Cu-PrIm nanozyme | Oxidase-like activity | TMB (chromogenic substrate) | This compound modification enhances catalytic performance for antioxidant capacity assays. | researchgate.net |

| 1-propylimidazole-functionalized polyoxometalate | Aerobic oxidation | 5-Hydroxymethylfurfural (HMF) | Heterogeneous catalyst effectively converts HMF to 2,5-diformylfuran (DFF). | acs.org |

| Copper and Nickel complexes with 2-propyl-1H-imidazole-4,5-dicarboxylic acid | Catalytic oxidation | Not specified | Complexes showed enhanced catalytic activity compared to non-complexed metal salts. |

Mechanisms of Catalytic Activity

The catalytic efficacy of this compound stems from its distinct molecular structure, which allows it to participate in multiple types of catalytic cycles. bdmaee.net Its ability to interact with substrates through hydrogen bonding is central to its function. wikipedia.org

The catalytic activity of this compound is largely attributed to its bifunctional nature. bdmaee.net The imidazole ring contains two nitrogen atoms: one is a basic, pyridine-type nitrogen that can act as a hydrogen bond acceptor, while the other is a non-basic, pyrrole-type nitrogen with an associated hydrogen that can act as a hydrogen bond donor. bdmaee.netwikipedia.orgresearchgate.net This dual capability allows this compound to engage in cooperative catalysis, where it can simultaneously activate both the nucleophile and the electrophile in a reaction. wikipedia.orgnih.gov By acting as a hydrogen bond donor, it can stabilize anionic intermediates or transition states, lowering the activation energy of the reaction. wikipedia.org Concurrently, by acting as a hydrogen bond acceptor, it can deprotonate a substrate to increase its nucleophilicity. wikipedia.orgallhdi.com This bifunctional mechanism is a powerful strategy in organocatalysis, enabling reactions to proceed efficiently under mild conditions. wikipedia.orgnih.gov

Ligand Role in Transition Metal Catalysis

The efficacy of this compound as a ligand stems from the ability of its sp²-hybridized nitrogen atom to form stable coordinate bonds with transition metal ions. jocpr.com This interaction is central to the formation of catalytically active metal complexes. Imidazole and its derivatives are recognized for their versatile ligand properties with a wide range of transition metals. jocpr.comresearchgate.net

Research has demonstrated the specific use of this compound in creating sophisticated catalytic structures. In one notable example, this compound (abbreviated as 2-pim) serves as a critical organic linker in the synthesis of a hybrid zeolitic imidazolate framework (HZIF). acs.org In this framework, the this compound molecules bridge zinc (Zn) and molybdate (B1676688) (MoO₄) clusters, creating a well-defined, porous material with dual Co-Mo metal sites. This structure, HZIF-2-CoMo, functions as an efficient electrocatalyst for the oxygen evolution reaction (OER), a key process in water splitting. The precise arrangement of the this compound ligands is crucial for establishing the dual-site relay mechanism that enhances catalytic activity. acs.org

Furthermore, derivatives of this compound are instrumental in forming other catalytically active systems. A novel photoanode designed for the photoelectrochemical reduction of CO₂ utilizes a perylene (B46583) tetracarboxylic di-(propyl imidazole) (PDI) molecule. sciopen.com In this PDI/Cu₂O/Cu system, the propyl-imidazole groups are part of a larger organic structure that modifies a copper(I) oxide substrate. This modification enhances charge transfer, mitigates photocorrosion, and improves the absorption of visible light, leading to a significant increase in the production rate of syngas. sciopen.com The imidazole moiety in such ligands plays a pivotal role in the electronic properties and stability of the final catalyst. researchgate.netsciopen.com

The following table summarizes examples of catalytic systems where this compound or its derivatives function as ligands.

| Catalyst System | Metal Center(s) | Application | Role of this compound Ligand |

| HZIF-2-CoMo | Co, Mo, Zn | Electrocatalytic Oxygen Evolution Reaction (OER) | Acts as an organic linker to form a stable, porous metal-organic framework, facilitating a dual-site relay mechanism. acs.org |

| PDI/Cu₂O/Cu | Cu | Photoelectrochemical CO₂ Reduction | Part of a larger PDI molecule that modifies the photoanode, enhancing light absorption, charge transfer, and catalyst stability. sciopen.com |

| Copper & Nickel Complexes | Cu, Ni | General Catalysis | Derivatives like 2-propyl-1H-imidazole-4,5-dicarboxylic acid form complexes with enhanced catalytic activity compared to simple metal salts. |

Development of Heterogeneous this compound Catalysts

A significant focus in modern catalysis is the development of heterogeneous catalysts, which exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas reaction mixture. This approach offers substantial advantages over homogeneous catalysis, including simplified catalyst recovery, potential for reuse, and suitability for continuous flow processes, which aligns with the goals of sustainable industrial chemistry. ipl.pt

This compound has proven to be a valuable building block in the creation of such solid catalysts. The aforementioned hybrid zeolitic imidazolate framework, HZIF-2-CoMo, is a prime example of a crystalline, heterogeneous catalyst constructed using this compound linkers. acs.org The framework's inherent porosity and the defined positioning of the active metal sites within the solid structure are characteristics of a well-designed heterogeneous catalyst. The synthesis involves the self-assembly of metal ions and this compound ligands into a stable, extended network that can be easily separated from the reaction medium. acs.org

The development of these catalysts is driven by the need to replace traditional homogeneous systems that often require complex separation processes and can lead to the loss of valuable metal catalysts. ipl.pt By integrating this compound into stable solid structures, researchers can create robust catalytic systems for a variety of chemical transformations.

Immobilization on Solid Supports for Recyclability and Stability

Immobilization is the core strategy for creating heterogeneous catalysts from molecularly defined active sites. This process involves anchoring the catalyst onto a solid, insoluble support, which imparts stability and allows for easy separation and recycling. ipl.ptinnoget.com The support material prevents the catalyst from leaching into the product stream and can also prevent deactivation pathways such as dimerization that may occur in homogeneous solutions. rsc.org

Common solid supports for catalyst immobilization include inorganic materials like silica (B1680970) (SiO₂), zeolites, and clays, as well as advanced porous materials such as covalent organic frameworks (COFs). ipl.ptresearchgate.netmdpi.com In the context of this compound, immobilization can be achieved by making the ligand an integral part of the support itself. The HZIF-2-CoMo material exemplifies this, where the this compound is not merely attached to a surface but is a fundamental component of the catalyst's three-dimensional framework. acs.org This intrinsic integration ensures the uniform distribution of active sites and high stability.

The primary benefits of immobilizing this compound-based catalysts are:

Recyclability : The solid catalyst can be recovered by simple filtration after the reaction and reused for multiple cycles, often with minimal loss of catalytic activity. innoget.commdpi.com

Stability : The rigid support structure can enhance the thermal and chemical stability of the catalytic species. bdmaee.net

The reusability of such heterogeneous catalysts is a key metric of their practical utility, with many systems demonstrating consistent performance over several reaction cycles. researchgate.netmdpi.com

Applications in Green Chemistry

Green chemistry is a framework that guides the design of chemical products and processes to reduce or eliminate the use and generation of hazardous substances. orientjchem.org Key principles include the use of safer solvents, the design of energy-efficient processes, and the development of highly efficient catalytic methods. orientjchem.orgnih.gov this compound has emerged as a compound of interest in this field, primarily through its application in novel solvent systems and as a component of catalysts that improve reaction efficiency. bdmaee.net

Development of this compound-based Green Solvent Systems

One of the most promising applications of this compound in green chemistry is its use as a basis for developing green solvent systems. bdmaee.net Traditional organic solvents are often volatile, toxic, and flammable, posing risks to human health and the environment. In contrast, green solvents aim to be non-toxic, biodegradable, and recyclable. orientjchem.org

A solvent system based on this compound has been shown to be a viable replacement for conventional solvents in various chemical processes. bdmaee.net These systems leverage the favorable physical and chemical properties of this compound, including:

Good Solubility : It can effectively dissolve a range of organic compounds and metal catalysts. bdmaee.net

High Thermal Stability : this compound is stable at elevated temperatures, making it suitable for reactions that require heating. bdmaee.net

Recyclability : The solvent system can be recovered and reused, minimizing waste. bdmaee.net

Tunability : The properties of the solvent can be modified through simple chemical reactions on the this compound molecule. bdmaee.net

These characteristics make this compound-based systems attractive for industrial applications where performance, safety, and sustainability are paramount. bdmaee.net

Enhancement of Reaction Efficiency and Reduction of By-products

The use of this compound, either as a solvent or as part of a catalyst, can lead to significant improvements in reaction outcomes. By enhancing reaction efficiency, these systems contribute directly to the principles of green chemistry by maximizing atom economy and minimizing waste. bdmaee.net

Studies have shown that employing a this compound green solvent system can substantially increase reaction efficiency while concurrently reducing the formation of unwanted by-products. bdmaee.net For example, in Diels-Alder reactions, the solvent system effectively dissolves the reactants, leading to higher selectivity and yield. bdmaee.net In gold-catalyzed reactions, it can dissolve gold nanoparticles and enhance the catalyst's activity and stability, extending its operational life. bdmaee.net

The impact of these improvements is summarized in the table below.

| Application Area | Improvement | Mechanism/Reason |

| Organic Synthesis | Higher reaction efficiency, reduced by-products | The solvent system improves the dissolution of reactants and catalyst, leading to better reaction kinetics and selectivity. bdmaee.net |

| Catalytic Reactions | Reduced amount of catalyst needed, lower costs | Enhanced catalyst activity and stability in the this compound system means less catalyst is required to achieve the desired conversion. bdmaee.net |

| Photoelectrocatalysis | Increased product formation rate | As a ligand, it improves the light-harvesting and charge-transfer properties of the photocatalyst, boosting efficiency. sciopen.com |

These findings underscore the dual benefit of this compound in green chemistry: it not only provides a more environmentally benign medium for reactions but also improves the intrinsic efficiency of the chemical transformations themselves. bdmaee.net

Advanced Spectroscopic and Computational Studies

Structural Elucidation using Advanced Spectroscopic Techniques

A suite of spectroscopic techniques is employed to meticulously characterize the structure of 2-propylimidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomerism and Substituent Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for identifying the propyl substituent and investigating the tautomeric equilibrium in this compound. In asymmetrically substituted imidazoles, the rapid exchange of the N-H proton between the two nitrogen atoms can lead to averaged signals or distinct signals for each tautomer, depending on the rate of exchange relative to the NMR timescale. mdpi.com For imidazole (B134444) derivatives, variable-temperature NMR can be a valuable tool to resolve signal splitting caused by tautomerism by slowing the interconversion rate at lower temperatures.

The chemical shifts observed in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. The propyl group will exhibit characteristic signals corresponding to its methyl, methylene (B1212753), and methine protons and carbons. Inductive effects from substituents can influence these chemical shifts. ucl.ac.uk The presence of tautomers can complicate spectra, but also provides insight into the dynamic nature of the molecule in solution. mdpi.comnanalysis.com Computational methods are often used alongside experimental data to help assign signals to specific tautomers.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Tautomers This table is illustrative and based on general principles and data for similar imidazole derivatives. Actual experimental values may vary.

| Atom | Tautomer A (propyl at C2) | Tautomer B (propyl at C2) |

|---|---|---|

| C2 | ~145-155 ppm | ~145-155 ppm |

| C4 | ~120-130 ppm | ~115-125 ppm |

| C5 | ~115-125 ppm | ~120-130 ppm |

| Propyl-CH₂ | ~25-35 ppm | ~25-35 ppm |

| Propyl-CH₂ | ~20-30 ppm | ~20-30 ppm |

| Propyl-CH₃ | ~10-15 ppm | ~10-15 ppm |

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy for Functional Group Confirmation

Infrared (IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are utilized to confirm the presence of key functional groups in this compound. The imidazole ring and the propyl group have distinct vibrational modes that are observable in their spectra.

Key IR absorptions include:

N-H stretching: A broad peak typically in the range of 3200-3600 cm⁻¹, characteristic of the amine in the imidazole ring. core.ac.ukyoutube.com

C-H stretching: Peaks around 2850-3000 cm⁻¹ corresponding to the aliphatic propyl group.

C=N stretching: Vibrations associated with the imidazole ring, often found in the 1550-1680 cm⁻¹ region. spectroscopyonline.com

FT-Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The scattering of monochromatic light, often from a laser, reveals vibrational modes of the molecule. sigmaaldrich.com For complex molecules, Raman can help to resolve ambiguities in the IR spectrum. spectroscopyonline.compsu.edu The combination of both techniques provides a more complete vibrational analysis.

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected ranges for key functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3600 (broad) |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

| C=N | Stretch | 1550 - 1680 |

| C-N | Stretch | 1000 - 1400 |

Mass Spectrometry (MS) for Molecular Weight and Impurity Detection

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to identify any process-related impurities. smolecule.comontosight.ai The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). ajrconline.org The molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) confirms the molecular weight of the compound, which is 110.16 g/mol . nih.govscbt.combiosynth.com

Furthermore, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is highly effective for detecting and identifying impurities, even at low levels. ajrconline.org This is crucial for quality control in synthesis processes. The fragmentation pattern observed in the mass spectrum can also provide structural information about the molecule and its impurities. ajrconline.org

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state. smolecule.com This technique involves diffracting X-rays off a single crystal of the compound. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of the atoms in the crystal lattice can be determined. nih.gov

For this compound and its derivatives, X-ray crystallography can reveal:

The exact bond lengths and angles within the molecule.

The planarity of the imidazole ring.

The conformation of the propyl substituent.

The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. biosynth.com

Studies on related compounds, like 2-iso-propylimidazole, have shown detailed crystal structures with specific space groups and unit cell dimensions. For instance, 2-iso-propylimidazole crystallizes in the triclinic space group P-1. researchgate.net The crystal structure of a cadmium(II) coordination polymer containing this compound has also been determined, highlighting how the molecule interacts with metal ions. cjsc.ac.cn

Computational Chemistry and Theoretical Modeling

Theoretical modeling, particularly using computational chemistry methods, offers a powerful complement to experimental studies by providing insights into the reactivity and electronic properties of this compound.

Density Functional Theory (DFT) Calculations for Reactivity Prediction and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. acs.orgrsc.org DFT calculations can be employed to:

Predict Reactivity: By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT can help predict the molecule's reactivity. The energy and distribution of these orbitals indicate the likely sites for electrophilic and nucleophilic attack. tandfonline.com Reactivity descriptors like chemical potential, hardness, and electrophilicity can also be derived from these calculations. mdpi.com

Determine Electronic Properties: DFT can be used to calculate various electronic properties, including the dipole moment and polarizability, which are important for understanding intermolecular interactions. scirp.org

Corroborate Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies. mdpi.com Comparing these calculated values with experimental data aids in the assignment of spectroscopic signals and the validation of the proposed structure. scirp.org

Analyze Tautomeric Stability: DFT calculations can determine the relative energies of different tautomers of this compound, predicting which form is more stable in the gas phase or in different solvents. mdpi.com

For instance, DFT calculations have been used to study the phosphorescence of a cadmium(II) coordination polymer with this compound, showing how the rigid matrix and the separation of HOMO and LUMO contribute to its properties. cjsc.ac.cn Such theoretical studies are invaluable for designing new materials with specific electronic and optical properties. scirp.orgscirp.org

Transition State Analysis for Reaction Pathways

Transition state analysis is a computational method used to determine the energy barriers of chemical reactions, providing insight into reaction kinetics and mechanisms. For imidazole derivatives, this analysis is crucial for understanding processes such as tautomerization, acylation, and alkylation.

Computational studies on related compounds, such as 4-acetyl-2-propyl-1H-imidazole-5-carboxylic acid, demonstrate that transition state analysis can identify the energy barriers associated with tautomerization, a fundamental process in imidazoles. The investigation of reaction pathways is critical, as imidazole and its derivatives serve as intermediates in the synthesis of numerous organic compounds. biointerfaceresearch.com For instance, the synthesis of novel imidazole-2-thione derivatives through one-pot multicomponent reactions involves key intermediates whose formation and subsequent reactions can be elucidated by analyzing the transition states of the process. researchgate.net While specific transition state data for this compound is not extensively detailed in the available literature, the principles are applied broadly to the imidazole class. These analyses typically employ Density Functional Theory (DFT) to model the electronic structure and geometry of the molecule as it transforms from reactant to product, identifying the highest energy point along the reaction coordinate—the transition state.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for modeling the physical movements of atoms and molecules over time. This technique provides detailed, atomic-level information about the interactions and dynamics of systems that can be challenging to obtain through experimental means alone. dovepress.com MD simulations have been specifically suggested and utilized to understand the behavior of this compound in various contexts. bdmaee.netallhdi.com

Key research applications include:

Epoxy Resin Curing: MD simulations have been proposed to model the interaction between this compound (2-PI) and epoxy resins. bdmaee.netallhdi.com Such simulations can provide critical insights into the curing mechanism, helping to optimize the adhesive formulation for applications that require a controlled pot life. bdmaee.net 2-PI acts as a latent curing agent, and understanding its interaction at the molecular level is key to balancing reactivity and latency. bdmaee.net

Gas Hydrate (B1144303) Inhibition: In the oil and gas industry, MD simulations have been used to study the inhibition mechanism of kinetic hydrate inhibitors (KHIs). researchgate.net Studies have shown that this compound molecules can adsorb onto the surface of methane (B114726) hydrate nuclei. researchgate.net This adsorption creates a steric hindrance effect that prevents the formation of further methane hydrate cages, thus inhibiting their growth. researchgate.net

Water Intrusion in Porous Frameworks: Researchers have also employed MD simulations to illustrate the effect of crystallite size on water intrusion and extrusion phenomena in frameworks containing this compound. researchgate.net

These simulations typically use force fields like AMBER to define the interactions between atoms and are run under controlled conditions (e.g., constant temperature and pressure) to observe the system's evolution. nih.govmdpi.com

Table 1: Applications of Molecular Dynamics (MD) Simulations for this compound

| Application Area | System Studied | Key Findings/Insights | Source(s) |

|---|---|---|---|

| Polymer Chemistry | This compound and Epoxy Resin | Provides insights into the curing mechanism and helps optimize formulations for extended pot life. | bdmaee.netallhdi.com |

| Energy/Petrochemicals | This compound and Methane Hydrates | Demonstrates that this compound adsorbs on hydrate surfaces, creating steric hindrance that inhibits hydrate growth. | researchgate.net |

| Materials Science | This compound-based Frameworks | Illustrates the effect of crystallite size on the dynamics of water intrusion and extrusion. | researchgate.net |

Investigation of Charge Transport and Nonlinear Optical (NLO) Properties

The unique electronic structure of the imidazole ring makes its derivatives, including this compound, promising candidates for applications in electronics and photonics.

Charge Transport Properties

Charge transport is a fundamental property of materials used in organic electronic devices like organic light-emitting diodes (OLEDs). Quantum chemical screenings of imidazole-based ligands have shown their potential as charge transport materials. scirp.orgscirp.org

Hole Transport Materials: DFT studies on imidazole-chalcone hybrid ligands and their metal complexes (Pd, Pt, Zn) have revealed that the Pd(II) and Pt(II) complexes, in particular, exhibit excellent hole-transport properties. scirp.orgscirp.org This is attributed to their very small reorganization energies upon hole abstraction. scirp.org

Electrolytes: this compound-based green solvent systems have shown important applications in energy storage devices such as batteries and supercapacitors. bdmaee.net Their favorable solubility and conductivity characteristics allow them to effectively dissolve electrolyte salts and promote the transport of ions and charges. bdmaee.net

Coordination Complexes: The charge transport properties of imidazoles axially coordinated to protoheme molecules have also been investigated using DFT and Marcus theory, highlighting the versatility of imidazole derivatives in biological and bio-inspired electronic systems. worldscientific.com

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. Imidazole derivatives are a widely studied class of materials for NLO applications due to their high NLO coefficients, fast response times, and the tunability of their electronic properties through synthetic modification. biointerfaceresearch.comscirp.org

Structure-Property Relationship: The NLO properties of imidazole derivatives often arise from a donor-π-acceptor (D-π-A) molecular architecture. rsc.orgbeilstein-journals.org The imidazole ring can act as a π-conjugated linker, and its properties can be tuned by attaching electron-donating and electron-accepting groups. biointerfaceresearch.combeilstein-journals.org

Hyperpolarizability: Computational and experimental studies have quantified the NLO response of various imidazole derivatives. The first hyperpolarizability (β), a measure of the second-order NLO response, has been calculated for pyrrole-imidazole derivatives, with values as high as 40.323 × 10⁻³¹ esu. researchgate.net Studies on imidazole-chalcone hybrids found their first and second hyperpolarizabilities to be significantly higher than that of the standard NLO material, para-nitroaniline. scirp.org Experimental techniques like Electric-Field-Induced Second-Harmonic Generation (EFISH) are used to measure these properties. rsc.org

Metal Chelation: The NLO response of imidazole-based ligands can be enhanced through chelation with metal ions, which can be attributed to metal-ligand and ligand-metal charge transfer transitions. scirp.org

Table 2: Nonlinear Optical (NLO) Properties of Selected Imidazole Derivatives

| Compound Type | Property Measured | Key Finding | Source(s) |

|---|---|---|---|

| Pyrrole 4-imidazole derivatives | First Hyperpolarizability (β₀) | Calculated values up to 40.323 × 10⁻³¹ esu, indicating suitability as NLO materials. | researchgate.net |

| Imidazole-chalcone hybrid ligands | First & Second Hyperpolarizability | Values significantly higher than the prototypical para-nitroaniline. | scirp.org |

| Ferrocene-imidazole chromophores | Second-Order NLO (μβEFISH) | Measured values up to -806 × 10⁻⁴⁸ esu, showing a strong NLO response. | rsc.org |

| Chiral Zinc Porphyrin with Imidazole | Nonlinear refractive index (n₂) | Exhibited strong reverse saturable absorption and self-defocusing effects. | pku.edu.cn |

Studies on Reorganization Energy

Reorganization energy (λ) is a critical parameter in Marcus theory that describes the rate of electron or hole transfer between molecules. worldscientific.com It represents the energy required for the geometric and electronic relaxation of a molecule and its surrounding environment when it undergoes a change in charge state. researchgate.net A lower reorganization energy generally leads to a higher charge mobility, making it a key focus in the design of efficient charge transport materials. researchgate.netresearchgate.net

The total reorganization energy is typically divided into two components:

Inner-sphere (λ_int): The energy associated with the structural changes within the molecule itself. aip.org

Outer-sphere (λ_ext): The energy associated with the rearrangement of the surrounding solvent or matrix molecules. aip.org

Computational studies, primarily using DFT, are the main approach for calculating reorganization energies. For imidazole-based systems, these studies have yielded significant findings:

Imidazole-Chalcone Complexes: Quantum chemical screening of imidazole-chalcone ligands and their complexes revealed very small reorganization energies for the Pd(II) and Pt(II) complexes. scirp.orgscirp.org This low energy barrier for geometric relaxation upon charge transfer is why they are considered excellent candidates for hole-transport layers in electronic devices. scirp.org

Phenanthroimidazole Crystals: The calculation of reorganization energy for novel imidazole-based organic crystals is used to predict their potential as hole transport materials. researchgate.net The inverse relationship between reorganization energy and charge carrier mobility is a guiding principle in this research. researchgate.net

Heme-Imidazole Systems: The reorganization energy has been calculated for imidazole-protoheme complexes to understand the charge transport properties within these bio-inspired systems. worldscientific.com

The four-point method, based on Marcus-Hush theory, is a common computational scheme for calculating the reorganization energies associated with both forward and backward electron transfer by analyzing the energies of the reactant and product at their respective optimized geometries and at the geometry of the other state. nih.gov

Table 3: Calculated Reorganization Energies for Imidazole-Based Systems

| System | Computational Method | Significance of Finding | Source(s) |

|---|---|---|---|

| Imidazole-chalcone-metal complexes (Pd, Pt) | DFT-D3 | Complexes exhibit very small reorganization energies, indicating excellent hole-transport properties suitable for OLEDs. | scirp.orgscirp.org |

| 2-(2,3,4-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole | DFT | Calculation of reorganization energy and coupling constant suggests the compound is a promising hole transport material. | researchgate.net |

| Imidazole-protoheme complexes | DFT (B3LYP/6-31+G(d)) | Reorganization energy was calculated as part of a study on charge transport rates in axially-coordinated heme systems. | worldscientific.com |

Applications in Materials Science and Engineering

Curing Agent and Modifier for Epoxy Resins

2-Propylimidazole is widely utilized as a curing accelerator and modifier for epoxy resin systems. allhdi.com Its incorporation into epoxy formulations leads to significant improvements in the curing process and the final properties of the cured material. As an imidazole (B134444) derivative, it demonstrates high catalytic activity in epoxy curing reactions. allhdi.com Advantages such as good solubility in epoxy resins, low volatility, and the ability to achieve a balance between curing rate and final properties make it a preferred choice in many applications. allhdi.com